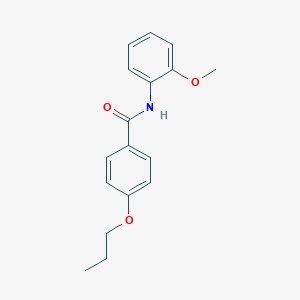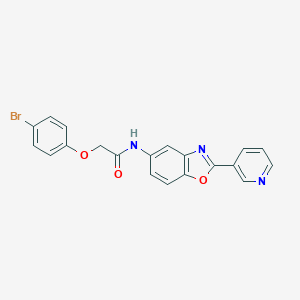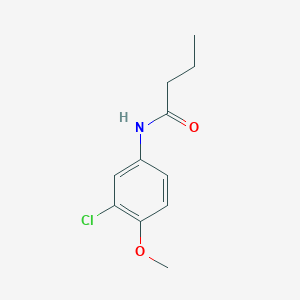![molecular formula C16H21N3O4 B245140 Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate](/img/structure/B245140.png)
Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate, commonly known as MBHPE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBHPE belongs to the class of pyrrolidinecarboxylate derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of MBHPE is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. MBHPE has also been found to activate the Nrf2-Keap1 pathway, which plays a key role in regulating cellular antioxidant defenses.
Biochemical and physiological effects:
MBHPE has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that MBHPE inhibits the production of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and antioxidant properties. In vivo studies have also reported that MBHPE reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBHPE in lab experiments is its high purity and good yield. Additionally, MBHPE has been found to exhibit potent biological activities at relatively low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using MBHPE is its limited solubility in water, which may require the use of organic solvents in experiments.
Orientations Futures
The potential therapeutic applications of MBHPE are vast, and there are several future directions that can be explored. One area of interest is the development of MBHPE-based drug formulations for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of MBHPE and its potential interactions with other drugs. Finally, the development of more efficient and sustainable synthesis methods for MBHPE could help to reduce its production costs and increase its availability for research purposes.
Conclusion:
In conclusion, MBHPE is a promising chemical compound that exhibits significant anti-inflammatory, antioxidant, and anticancer properties. Its high purity and good yield make it an attractive option for researchers studying the potential therapeutic applications of pyrrolidinecarboxylate derivatives. While there are still several areas that require further investigation, the potential of MBHPE as a therapeutic agent cannot be ignored.
Méthodes De Synthèse
The synthesis of MBHPE involves the reaction between ethyl 2-oxo-4-phenylbutyrate and hydrazine hydrate in the presence of sodium acetate. The resulting product is then treated with benzyl bromide in the presence of potassium carbonate to obtain MBHPE. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
MBHPE has been extensively studied for its potential therapeutic applications. Several studies have reported that MBHPE exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, MBHPE has been found to possess significant anticancer activity, inhibiting the growth and proliferation of various cancer cell lines.
Propriétés
Formule moléculaire |
C16H21N3O4 |
|---|---|
Poids moléculaire |
319.36 g/mol |
Nom IUPAC |
methyl (5Z)-1-benzyl-5-(ethoxycarbonylhydrazinylidene)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-3-23-16(21)18-17-14-9-13(15(20)22-2)11-19(14)10-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,18,21)/b17-14- |
Clé InChI |
UGWRTRVRVLGKAM-VKAVYKQESA-N |
SMILES isomérique |
CCOC(=O)N/N=C\1/CC(CN1CC2=CC=CC=C2)C(=O)OC |
SMILES |
CCOC(=O)NN=C1CC(CN1CC2=CC=CC=C2)C(=O)OC |
SMILES canonique |
CCOC(=O)NN=C1CC(CN1CC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide](/img/structure/B245057.png)
![N-[3-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B245059.png)
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B245060.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)


![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)

